![molecular formula C11H18N3O5P B14348002 3,3'-[(Piperidin-1-yl)phosphoryl]di(1,3-oxazolidin-2-one) CAS No. 91747-69-2](/img/structure/B14348002.png)
3,3'-[(Piperidin-1-yl)phosphoryl]di(1,3-oxazolidin-2-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-[(Piperidin-1-yl)phosphoryl]di(1,3-oxazolidin-2-one) is a chemical compound that features a piperidine ring, a phosphoryl group, and two oxazolidinone rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or distillation to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 3,3’-[(Piperidin-1-yl)phosphoryl]di(1,3-oxazolidin-2-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its existing structure.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
3,3’-[(Piperidin-1-yl)phosphoryl]di(1,3-oxazolidin-2-one) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which 3,3’-[(Piperidin-1-yl)phosphoryl]di(1,3-oxazolidin-2-one) exerts its effects involves its interaction with specific molecular targets. The phosphoryl group can form strong bonds with metal ions, making it useful in catalysis. Additionally, the piperidine and oxazolidinone rings can interact with biological molecules, potentially inhibiting enzymes or modulating biochemical pathways .
Comparación Con Compuestos Similares
Piperidine derivatives: These compounds share the piperidine ring structure and are widely used in pharmaceuticals.
Oxazolidinone derivatives: These compounds contain the oxazolidinone ring and are known for their antibacterial properties.
Uniqueness: 3,3’-[(Piperidin-1-yl)phosphoryl]di(1,3-oxazolidin-2-one) is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications .
Propiedades
Número CAS |
91747-69-2 |
|---|---|
Fórmula molecular |
C11H18N3O5P |
Peso molecular |
303.25 g/mol |
Nombre IUPAC |
3-[(2-oxo-1,3-oxazolidin-3-yl)-piperidin-1-ylphosphoryl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H18N3O5P/c15-10-13(6-8-18-10)20(17,12-4-2-1-3-5-12)14-7-9-19-11(14)16/h1-9H2 |
Clave InChI |
ARUMDGNCVLOXRW-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)P(=O)(N2CCOC2=O)N3CCOC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



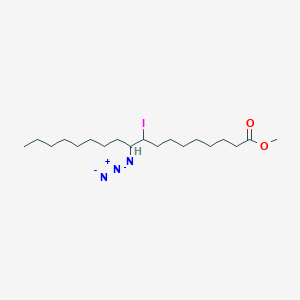
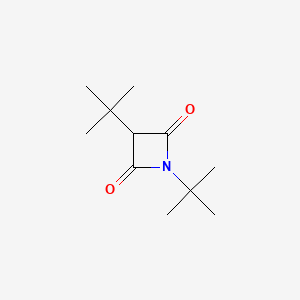

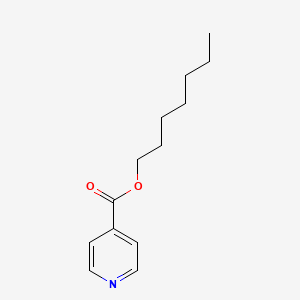

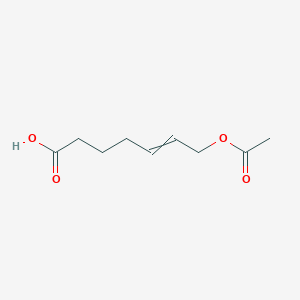
![2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14347969.png)
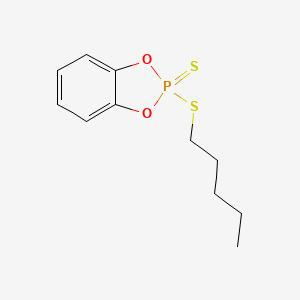
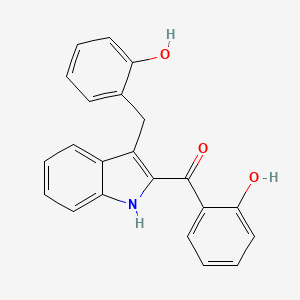

![N~1~,N~2~-Bis(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)ethanediamide](/img/structure/B14348003.png)
![Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic bromide](/img/structure/B14348006.png)
![4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzonitrile](/img/structure/B14348010.png)
